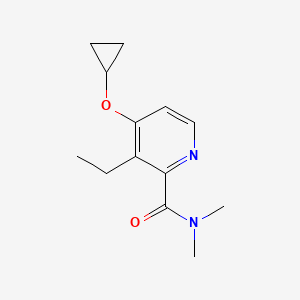
4-Cyclopropoxy-3-ethyl-N,N-dimethylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-3-ethyl-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.297 g/mol . It is known for its unique structure, which includes a cyclopropoxy group, an ethyl group, and a dimethylpicolinamide moiety. This compound is primarily used in research and development settings.
Métodos De Preparación
The synthesis of 4-Cyclopropoxy-3-ethyl-N,N-dimethylpicolinamide involves several steps. One common synthetic route includes the reaction of 4-ethylpicolinic acid with cyclopropyl alcohol in the presence of a dehydrating agent to form the cyclopropoxy derivative. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product . Industrial production methods typically involve similar steps but are optimized for larger scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-Cyclopropoxy-3-ethyl-N,N-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-3-ethyl-N,N-dimethylpicolinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-3-ethyl-N,N-dimethylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .
Comparación Con Compuestos Similares
4-Cyclopropoxy-3-ethyl-N,N-dimethylpicolinamide can be compared with other similar compounds, such as:
4-Cyclopropoxy-3-methoxy-N,N-dimethylpicolinamide: This compound has a methoxy group instead of an ethyl group, leading to different chemical and biological properties.
4-Cyclopropoxy-3-ethyl-N-methylpicolinamide: This compound has a single methyl group instead of a dimethyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-3-ethyl-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-4-10-11(17-9-5-6-9)7-8-14-12(10)13(16)15(2)3/h7-9H,4-6H2,1-3H3 |
Clave InChI |
LHSGMFXMDDBAPA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CN=C1C(=O)N(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















